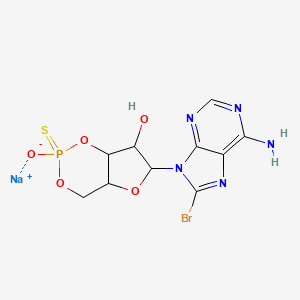

8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

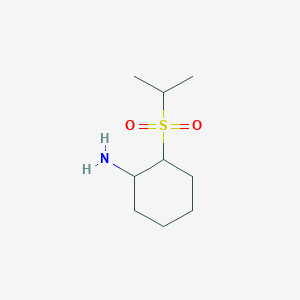

8-Bromoadenosine 3’,5’-cyclic monophosphorothioate, Rp-isomer sodium salt is a synthetic analog of cyclic adenosine monophosphate (cAMP). It is known for its role as a competitive inhibitor of cyclic AMP-dependent protein kinase A (PKA) type I and II. This compound is membrane-permeable and is often used in biochemical research to study cAMP signaling pathways .

Preparation Methods

The synthesis of 8-Bromoadenosine 3’,5’-cyclic monophosphorothioate, Rp-isomer sodium salt involves several steps. The starting material, adenosine, undergoes bromination to introduce the bromine atom at the 8-position. This is followed by cyclization to form the cyclic monophosphate structure. The thiophosphorylation step introduces the phosphorothioate group, and the final product is obtained as the Rp-isomer sodium salt. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-Bromoadenosine 3’,5’-cyclic monophosphorothioate, Rp-isomer sodium salt undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.

Substitution: The bromine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

8-Bromoadenosine 3’,5’-cyclic monophosphorothioate, Rp-isomer sodium salt is widely used in scientific research due to its ability to inhibit PKA. Some of its applications include:

Chemistry: Used as a tool to study cAMP signaling pathways and the role of PKA in various biochemical processes.

Biology: Employed in cell culture studies to investigate the effects of cAMP on cell growth, differentiation, and apoptosis.

Medicine: Research on potential therapeutic applications, including the modulation of PKA activity in disease states.

Industry: Utilized in the development of biochemical assays and as a reference compound in quality control.

Mechanism of Action

The compound exerts its effects by competitively inhibiting PKA. It binds to the regulatory subunits of PKA, preventing the activation of the catalytic subunits by cAMP. This inhibition disrupts the downstream signaling pathways regulated by PKA, affecting various cellular processes such as metabolism, gene expression, and cell cycle progression .

Comparison with Similar Compounds

8-Bromoadenosine 3’,5’-cyclic monophosphorothioate, Rp-isomer sodium salt is unique due to its specific inhibitory action on PKA and its resistance to hydrolysis by phosphodiesterases. Similar compounds include:

8-Bromoadenosine 3’,5’-cyclic monophosphate: A cAMP analog with similar properties but lacks the phosphorothioate group.

Rp-8-Br-cGMPS sodium salt: Another cyclic nucleotide analog with inhibitory effects on PKA.

8-Bromoguanosine 3’,5’-cyclic monophosphate sodium salt: A guanosine analog with similar applications in cAMP signaling research.

Properties

IUPAC Name |

sodium;6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJLJCVVXRNYGJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO5PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

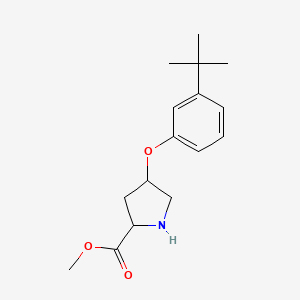

![1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107461.png)

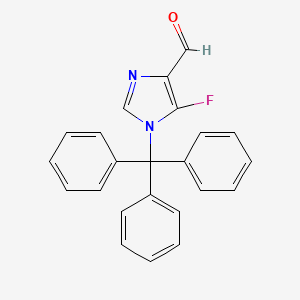

![1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12107502.png)

![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)

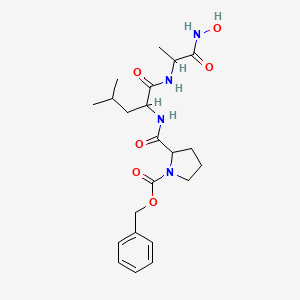

![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)